molecular formula C12H20ClNO2S2 B10975973 5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide

5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide

Cat. No.: B10975973
M. Wt: 309.9 g/mol
InChI Key: CCZFIHFBVUYBIC-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, a sulfonamide group, and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Sulfonamide Formation: The chlorinated thiophene is reacted with sulfonamide precursors, such as sulfonyl chlorides, in the presence of a base like triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 2,4,4-trimethylpentan-2-yl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a model compound for studying the effects of chlorinated thiophenes in biological systems.

Medicine

Medically, this compound has potential applications in drug development. Its sulfonamide group is a common pharmacophore in many therapeutic agents, making it a candidate for the development of new drugs targeting various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-amine: Similar structure but with an amine group instead of a sulfonamide.

    5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfoxide: Oxidized form of the sulfonamide.

Uniqueness

5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide is unique due to its combination of a chlorinated thiophene ring and a bulky sulfonamide group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20ClNO2S2

Molecular Weight

309.9 g/mol

IUPAC Name

5-chloro-N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H20ClNO2S2/c1-11(2,3)8-12(4,5)14-18(15,16)10-7-6-9(13)17-10/h6-7,14H,8H2,1-5H3

InChI Key

CCZFIHFBVUYBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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